molecular formula C15H22N2OS B5854874 1-(4-ETHYLPIPERAZIN-1-YL)-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE

1-(4-ETHYLPIPERAZIN-1-YL)-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE

Cat. No.: B5854874
M. Wt: 278.4 g/mol
InChI Key: KFUODRYBCPAQDZ-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is a chemical compound with the molecular formula C15H22N2OS It is characterized by the presence of an ethylpiperazine group and a methylphenylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylpiperazin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-ethylpiperazine with 4-methylthiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethylpiperazine and methylphenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylpiperazin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The ethylpiperazine group may interact with biological receptors, while the methylphenylsulfanyl group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylpiperazin-1-yl)aniline: Similar structure but lacks the ethanone and sulfanyl groups.

    1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one: Contains an ethylpiperazine group but has a different core structure.

Uniqueness

1-(4-Ethylpiperazin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is unique due to the combination of its ethylpiperazine and methylphenylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-3-16-8-10-17(11-9-16)15(18)12-19-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUODRYBCPAQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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